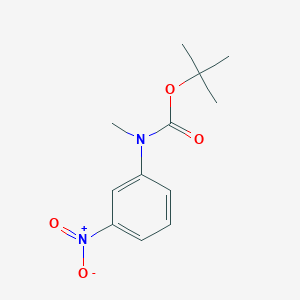

Tert-butyl methyl(3-nitrophenyl)carbamate

Overview

Description

Tert-butyl methyl(3-nitrophenyl)carbamate is an organic compound with the molecular formula C12H16N2O4 It is a carbamate derivative, characterized by the presence of a tert-butyl group, a methyl group, and a nitrophenyl group attached to a carbamate moiety

Mechanism of Action

Target of Action

Carbamates are generally known to interact with enzymes and receptors in the body, altering their function .

Mode of Action

Carbamates typically work by binding to their target enzymes or receptors, thereby modifying their activity . The presence of the nitrophenyl group might influence the binding affinity and specificity of the compound.

Biochemical Pathways

Carbamates are known to interfere with various biochemical pathways depending on their specific targets .

Pharmacokinetics

Carbamates are generally well-absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of Tert-butyl methyl(3-nitrophenyl)carbamate . For instance, the compound is stored at room temperature, suggesting that it is stable under normal environmental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl methyl(3-nitrophenyl)carbamate typically involves the reaction of tert-butyl carbamate with methyl(3-nitrophenyl)amine. The reaction is carried out under mild conditions, often using a base such as cesium carbonate and a catalyst like tetrabutylammonium iodide (TBAI) to facilitate the formation of the carbamate bond . The reaction can be performed at room temperature, making it a convenient and efficient method for producing this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions can be optimized to minimize the formation of by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl methyl(3-nitrophenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

Reduction: The carbamate moiety can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Reduction: Hydrolysis can be achieved using strong acids or bases.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: The major product is the corresponding amine derivative.

Reduction: The major products are the corresponding amine and carbon dioxide.

Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Tert-butyl methyl(3-nitrophenyl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used as a probe to study enzyme activity and protein interactions.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Tert-butyl carbamate: A simpler carbamate derivative used as a protecting group in organic synthesis.

Methyl carbamate: Another carbamate derivative with different functional groups.

Phenyl carbamate: A compound with a phenyl group instead of a nitrophenyl group.

Uniqueness

Tert-butyl methyl(3-nitrophenyl)carbamate is unique due to the presence of both a tert-butyl group and a nitrophenyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

Tert-butyl methyl(3-nitrophenyl)carbamate is a carbamate derivative that has garnered interest in biological research due to its potential as an enzyme inhibitor and its role in various pharmacological applications. This article delves into the compound's biological activities, mechanisms of action, and relevant case studies.

This compound is characterized by the following structural features:

- Chemical Formula : CHNO

- Molecular Weight : 244.27 g/mol

- Functional Groups : Carbamate and nitro groups enhance its reactivity and biological interactions.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The carbamate moiety can form covalent bonds with active site residues of target enzymes, leading to inhibition or modulation of their activity. This characteristic is particularly relevant for enzymes involved in metabolic pathways and signal transduction.

- Prodrug Activity : The compound may act as a prodrug, releasing active forms upon metabolic activation, which can then engage with various biological pathways.

Enzyme Interaction Studies

Research indicates that this compound affects several enzymes:

- Cholinesterases : The compound has been studied for its inhibitory effects on cholinesterases, which are crucial for neurotransmitter regulation in the nervous system.

- Protein Kinases : It has shown potential as an inhibitor of specific protein kinases involved in cellular signaling pathways, which may have implications for cancer therapy .

Pharmacological Applications

The compound has been investigated for various therapeutic properties:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific signaling pathways related to cell proliferation and survival .

- Neuroprotective Effects : Its ability to modulate enzyme activity could offer protective effects against neurodegenerative diseases by enhancing neurotransmitter availability .

Case Studies

-

Inhibition of Cholinesterases :

- A study demonstrated that this compound effectively inhibited acetylcholinesterase activity in vitro, suggesting potential applications in treating conditions like Alzheimer's disease where cholinergic signaling is disrupted.

- Protein Kinase Inhibition :

Data Tables

| Biological Activity | Target Enzyme/Pathway | Effect Observed |

|---|---|---|

| Cholinesterase Inhibition | Acetylcholinesterase | Reduced enzyme activity |

| Protein Kinase Inhibition | Bruton's Tyrosine Kinase | Decreased phosphorylation activity |

| Tumor Growth Inhibition | Cell Proliferation Pathway | Suppressed tumor cell proliferation |

Properties

IUPAC Name |

tert-butyl N-methyl-N-(3-nitrophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(15)13(4)9-6-5-7-10(8-9)14(16)17/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VILMFFGDPISPFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30468098 | |

| Record name | TERT-BUTYL METHYL(3-NITROPHENYL)CARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528882-15-7 | |

| Record name | TERT-BUTYL METHYL(3-NITROPHENYL)CARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.